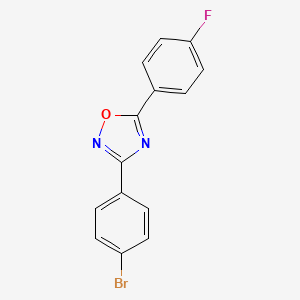

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIRBPRSTFCJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358326 | |

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694521-68-1 | |

| Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the oxadiazole ring or the phenyl rings.

科学研究应用

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole depends on its application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.

Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductive or emissive properties.

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

- 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

- 3-(4-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in both medicinal and materials science research.

生物活性

The compound 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, exhibiting various therapeutic effects including antibacterial, antiviral, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of bromine and fluorine substituents on the phenyl rings is significant as these halogens can influence the compound's biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with oxadiazole moieties demonstrated significant antibacterial and antifungal activities. Specifically, derivatives with halogen substitutions (like bromine and fluorine) often enhance these effects due to increased lipophilicity and better interaction with microbial membranes .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been extensively studied. For example, a series of 1,2,4-oxadiazole compounds were evaluated for their cytotoxicity against various cancer cell lines. The results showed that certain derivatives had IC50 values comparable to established anticancer drugs like doxorubicin. The mechanism of action is believed to involve apoptosis induction through the activation of p53 pathways .

Anti-inflammatory Activity

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The structure-activity relationship (SAR) studies suggest that the introduction of halogen atoms enhances anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Substitution patterns on the phenyl rings play a critical role in determining their pharmacological profiles:

- Halogen Substituents : Bromine and fluorine enhance lipophilicity and improve membrane penetration.

- Electron-Withdrawing Groups (EWGs) : Such as nitro or cyano groups can increase biological activity by stabilizing reactive intermediates during metabolic processes.

A comprehensive SAR analysis indicates that modifications at the 5-position of the oxadiazole ring significantly affect both potency and selectivity towards various biological targets .

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15.63 µM. This suggests its potential as a lead compound for further development in cancer therapy.

- Antimicrobial Testing : A comparative study involving various oxadiazole derivatives showed that those containing halogen substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This reinforces the notion that structural modifications can lead to significant improvements in antimicrobial efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step routes, including cyclization reactions or Staudinger/aza-Wittig protocols. For example, microwave-assisted synthesis under inert conditions (N₂ atmosphere) with catalysts like triphenylphosphine improves efficiency . Post-synthesis purification via HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, though solubility challenges may require solvent optimization (e.g., DMF/THF mixtures) .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of aryl nitriles and hydroxylamine intermediates to minimize side products.

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocols :

- Exposure Risks : Harmful if inhaled, ingested, or absorbed through skin (H301, H315, H318) .

- Mitigation : Use fume hoods, nitrile gloves, and sealed containers. Store at 2–8°C under nitrogen to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN2811, Class 6.1) .

Q. What spectroscopic techniques are critical for structural characterization?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to confirm substituent positions. For example, the 4-fluorophenyl group shows distinct ¹H NMR signals at δ 7.29 (d, J = 10.0 Hz) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., m/z 343.0414 for C₁₆H₈ClFN₄O₂⁺) .

- X-ray Crystallography : Employ SHELXL for refinement; expect C–C bond lengths of ~1.48 Å and R factor <0.05 for high-resolution structures .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Anti-inflammatory Activity : 4-Fluorophenyl at position 5 enhances activity (61.9% inhibition vs. carrageenan-induced edema) compared to methoxy or chlorophenyl groups. This correlates with electron-withdrawing effects improving target binding .

- Antibacterial Activity : The 4-fluorophenyl substituent in compound 4f shows MIC = 12.5 µg/mL against S. aureus, likely due to increased membrane permeability .

- Data Table :

| Substituent (Position 5) | Bioactivity (IC₅₀ or MIC) | Target Enzyme/Pathway |

|---|---|---|

| 4-Fluorophenyl | MIC = 12.5 µg/mL (S. aureus) | Enoyl-ACP reductase |

| 4-Chlorophenyl | 59.5% anti-inflammatory | COX-2/LOX |

| 3,4-Dimethoxyphenyl | 70.6% analgesic activity | Opioid receptors |

Q. What strategies resolve discrepancies in bioactivity data across studies?

- Case Study : Contradictory reports on GST enzyme inhibition (IC₅₀ = 0.099 µM vs. 0.126 µM ) may arise from assay conditions (pH, temperature) or cell line variability.

- Methodological Solutions :

- Standardize assays using recombinant enzymes (e.g., human GST-P1-1) and control inhibitors (e.g., ethacrynic acid).

- Validate results across multiple models (e.g., in vitro enzyme assays vs. cell-based apoptosis assays) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to predict binding to IGF II receptor (TIP47 protein, PDB ID: 1UZ7). The 4-bromophenyl group shows hydrophobic interactions with Leu89 and Val92 .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP = 3.2) but high plasma protein binding (89%), suggesting dose adjustments for in vivo studies .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low crystallinity, and how can this be addressed?

- Issue : Poor solubility in common solvents (e.g., ethanol, acetone) complicates crystallization .

- Solutions :

- Use slow vapor diffusion (ether/pentane) or co-crystallization with thiourea derivatives.

- Characterize amorphous forms via PXRD and compare with simulated patterns from single-crystal data .

Q. What advanced techniques validate the compound’s mechanism in apoptosis induction?

- Experimental Design :

- Flow Cytometry : Treat T47D breast cancer cells and analyze cell cycle arrest (G1 phase) via propidium iodide staining .

- Western Blotting : Confirm caspase-3/7 activation and PARP cleavage. Compare with positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。